5-(1-(5-Bromo-2-fluorobenzyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole oxalate
Description
This compound is a 1,2,4-oxadiazole derivative featuring a thiophen-2-yl substituent at position 3 and an azetidin-3-yl group at position 3. The azetidine ring is further functionalized with a 5-bromo-2-fluorobenzyl moiety, and the oxalate salt serves as the counterion. The bromine and fluorine atoms enhance electronic interactions (e.g., halogen bonding), while the oxadiazole core contributes to rigidity and metabolic stability. The oxalate counterion likely improves solubility, a common strategy in pharmaceutical salt formation .
Properties
IUPAC Name |
5-[1-[(5-bromo-2-fluorophenyl)methyl]azetidin-3-yl]-3-thiophen-2-yl-1,2,4-oxadiazole;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrFN3OS.C2H2O4/c17-12-3-4-13(18)10(6-12)7-21-8-11(9-21)16-19-15(20-22-16)14-2-1-5-23-14;3-1(4)2(5)6/h1-6,11H,7-9H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOBPHYDKKCMWTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=C(C=CC(=C2)Br)F)C3=NC(=NO3)C4=CC=CS4.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrFN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(1-(5-Bromo-2-fluorobenzyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole oxalate is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Overview
The compound consists of several key components:
- Oxadiazole Ring : A five-membered heterocyclic structure known for diverse biological activities.
- Azetidine Moiety : A four-membered saturated ring that enhances reactivity.
- Bromo and Fluoro Substituents : These halogen atoms can influence the electronic properties and biological interactions of the compound.
The molecular weight of the compound is approximately 484.3 g/mol , and its structural formula can be represented as follows:
Antimicrobial Properties
Compounds containing oxadiazole moieties have been extensively studied for their antimicrobial activities. Research indicates that derivatives of oxadiazoles exhibit significant efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies have shown that oxadiazole derivatives can inhibit biofilm formation by pathogens such as Staphylococcus aureus and Escherichia coli .
In a comparative study, this compound was evaluated alongside other oxadiazole derivatives. The results demonstrated that this compound exhibited potent antibacterial activity at concentrations as low as 6 mg/mL , showcasing its potential as a therapeutic agent against resistant bacterial strains .
Cytotoxicity and Anticancer Activity
The cytotoxic effects of the compound were assessed using various cancer cell lines. Preliminary findings suggest that it may induce apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest. Molecular docking studies indicated favorable binding interactions with targets involved in cancer pathways, such as estrogen receptors .
In a specific study involving breast cancer cell lines (MCF-7), the compound showed dose-dependent cytotoxicity, with significant reductions in cell viability observed at higher concentrations. This suggests its potential utility in cancer therapy, particularly in hormone-dependent cancers .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Interaction with Biological Targets : The compound's unique structure allows it to interact with various proteins and enzymes critical for cell proliferation and survival.
- Induction of Apoptosis : The compound may activate apoptotic pathways through oxidative stress or direct interaction with apoptotic proteins.
- Inhibition of Biofilm Formation : By disrupting microbial adhesion and growth, the compound shows promise in preventing biofilm-associated infections .
Case Studies and Research Findings
Comparison with Similar Compounds
Research Findings and Data Gaps
- Activity Data: No direct biological data for the target compound is provided; inferences are drawn from analogues (e.g., 1a/1b, 14b) .
- Synthetic Routes : Substitution reactions (e.g., azetidine alkylation) are likely critical, as seen in BI71990 and 14b .
Q & A
Q. What are the common synthetic routes for preparing 5-(1-(5-bromo-2-fluorobenzyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole oxalate?
The synthesis typically involves multi-step reactions:
- Oxadiazole Ring Formation : Acylation of hydrazides with carboxylic acid derivatives (e.g., using POCl₃ as a dehydrating agent) to form the 1,2,4-oxadiazole core .
- Azetidine Integration : Nucleophilic substitution or coupling reactions to introduce the azetidine moiety. For example, 5-bromo-2-fluorobenzyl bromide can react with azetidine precursors under basic conditions .
- Final Coupling : The thiophen-2-yl group is introduced via Suzuki-Miyaura cross-coupling or direct substitution, followed by oxalate salt formation for stabilization .
- Purification : Column chromatography or recrystallization from DMSO/water mixtures ensures high purity .
Q. What analytical techniques are critical for structural characterization of this compound?
Key methods include:
- X-ray Crystallography : Resolves 3D molecular geometry. For example, triclinic crystal systems (space group P1) with unit cell parameters (a = 7.43 Å, b = 7.60 Å, c = 22.19 Å) are analyzed using SHELX software for refinement .
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., δ ~7.2–7.8 ppm for aromatic protons, δ ~4.5 ppm for azetidine CH₂ groups) .
- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=N stretch) and ~1250 cm⁻¹ (C-O-C oxadiazole) validate functional groups .
- HPLC : Monitors reaction progress and purity (>95% by area normalization) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) aid in understanding electronic properties and reactivity?
- Density Functional Theory (DFT) : Predicts frontier molecular orbitals (HOMO-LUMO gaps) to assess charge-transfer capabilities. For example, HOMO localization on the oxadiazole ring and LUMO on the bromothiophene group suggests electrophilic reactivity .
- Molecular Docking : Simulates interactions with biological targets (e.g., TIP47 protein) to rationalize apoptosis-inducing activity .
- Solvent Effects : PCM models evaluate solvation energy, guiding solvent selection for synthesis (e.g., DMF enhances polar intermediate stability) .
Q. How can contradictions in biological activity data across cell lines be resolved?
- Cell Line Profiling : Compare activity in breast (T47D) vs. colorectal cancer lines using MTT assays. Differences may arise from variable expression of molecular targets like TIP47 .
- Mechanistic Studies : Flow cytometry identifies cell-cycle arrest (e.g., G₁ phase in T47D cells) and caspase-3 activation to confirm apoptosis pathways .
- Dose-Response Curves : EC₅₀ values (e.g., 1–10 µM) distinguish selective toxicity. Replicate experiments with positive/negative controls (e.g., doxorubicin) to validate reproducibility .
Q. What strategies optimize reaction conditions for improved yield and scalability?
- Design of Experiments (DoE) : Statistical models (e.g., central composite design) optimize parameters like temperature (90–120°C), solvent (DMF vs. THF), and catalyst loading (Pd(PPh₃)₄ for Suzuki coupling) .
- Flow Chemistry : Continuous reactors enhance reproducibility for oxidation/reduction steps (e.g., using Omura-Sharma-Swern protocols) .
- Byproduct Analysis : LC-MS identifies side products (e.g., dehalogenated derivatives), guiding reagent stoichiometry adjustments .
Q. How is the oxalate counterion’s role evaluated in stability and bioactivity?
- Salt Screening : Compare oxalate vs. hydrochloride salts via accelerated stability tests (40°C/75% RH for 4 weeks). Oxalate improves hygroscopicity resistance .
- Dissolution Studies : pH-solubility profiles (e.g., pH 1.2–7.4) correlate with bioavailability. Oxalate enhances solubility in intestinal conditions .
- Biological Assays : Test free base vs. oxalate salt in vitro; oxalate may modulate membrane permeability via ion-pairing effects .
Q. What crystallographic challenges arise during structural analysis, and how are they addressed?
- Twinned Crystals : Use SHELXD for dual-space refinement to resolve overlapping reflections in triclinic systems .
- Disorder Modeling : Partial occupancy refinement for flexible substituents (e.g., fluorobenzyl groups) with constraints on thermal parameters .
- Data Quality : High-resolution data (≤0.8 Å) and low R factors (R₁ < 0.05) ensure accuracy. Multi-scan absorption corrections (SADABS) mitigate extinction effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
